molecular formula C18H27N3O B2377482 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1355842-52-2

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2377482
CAS No.: 1355842-52-2
M. Wt: 301.434
InChI Key: WZXLPWQZTWHDFC-UHFFFAOYSA-N
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Description

2-{2-azaspiro[55]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the cyano and acetamide groups. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide stands out due to its combination of the spirocyclic core with cyano and acetamide functionalities. This unique structure provides a balance of stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-azaspiro[5.5]undec-9-en-2-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-17(13-19,15-6-7-15)20-16(22)12-21-11-5-10-18(14-21)8-3-2-4-9-18/h2-3,15H,4-12,14H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXLPWQZTWHDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCC3(C2)CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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